

An In-depth Technical Guide to 4-

Ethoxybenzamide

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Compound of Interest		
Compound Name:	4-Ethoxybenzamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxybenzamide**, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, purification, and analysis, and discusses the biological context of related benzamide structures.

Core Molecular and Physical Data

4-Ethoxybenzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzene ring. Its fundamental properties are summarized below.



Property	Value	Citation(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
CAS Number	55836-71-0	[1]
Appearance	White to off-white solid	
Melting Point	208-210 °C	[2]
Boiling Point (Predicted)	307.7 ± 15.0 °C	[2]
Density (Predicted)	1.111 ± 0.06 g/cm ³	[2]
pKa (Predicted)	16.36 ± 0.50	[2]
InChI	1S/C9H11NO2/c1-2-12-8-5-3- 7(4-6-8)9(10)11/h3- 6H,2H2,1H3,(H2,10,11)	[3]
SMILES	CCOc1ccc(cc1)C(N)=O	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Ethoxybenzamide** are provided to ensure reproducibility in a laboratory setting.

Synthesis of 4-Ethoxybenzamide via Acylation

A common and efficient method for synthesizing **4-Ethoxybenzamide** is through the acylation of ammonia (or an ammonia equivalent) using 4-ethoxybenzoyl chloride. This reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Materials:

- 4-Ethoxybenzoyl chloride
- Ammonium hydroxide (28-30% solution)
- Dichloromethane (DCM)

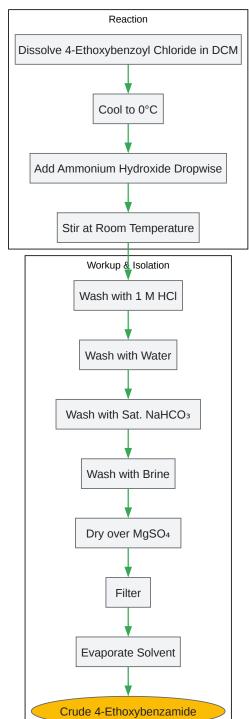


- Deionized water
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and stirring apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask to 0°C using an ice bath.
- Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution (approximately 5.0 equivalents) dropwise to the stirred solution of 4-ethoxybenzoyl chloride over 30 minutes. Maintain the temperature at 0°C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude
 4-Ethoxybenzamide.





Synthesis Workflow for 4-Ethoxybenzamide

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Caption: General workflow for the synthesis of **4-Ethoxybenzamide**.



Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid. The choice of solvent is critical for effective purification.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] For **4-Ethoxybenzamide**, a mixed solvent system such as ethanol/water is often suitable.

Materials:

- Crude 4-Ethoxybenzamide
- Ethanol
- Deionized water
- Erlenmeyer flasks
- · Hot plate
- · Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolution: Place the crude **4-Ethoxybenzamide** in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

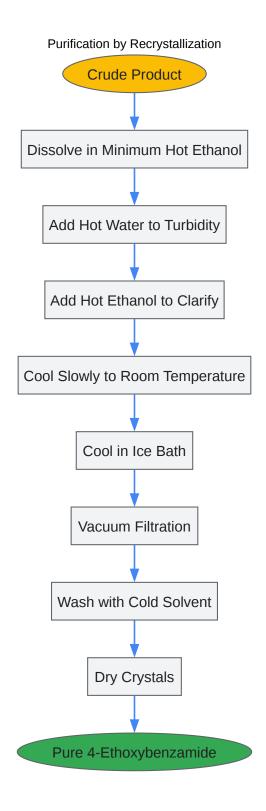
Foundational & Exploratory





- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
- Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]
- Drying: Dry the crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.





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Caption: Step-by-step process for the recrystallization of **4-Ethoxybenzamide**.



Analytical Characterization

The identity and purity of the synthesized **4-Ethoxybenzamide** can be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment.

- Column: Newcrom R1[8]
- Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
- Detection: UV at an appropriate wavelength.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

- ¹H NMR: Expected signals would correspond to the ethoxy protons (a triplet and a quartet), aromatic protons (two doublets), and the amide protons (a broad singlet).[3]
- ¹³C NMR: Expected signals would correspond to the carbons of the ethoxy group, the aromatic ring, and the carbonyl carbon of the amide.[3]
- 3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of **4-Ethoxybenzamide** (165.19 g/mol).[3]

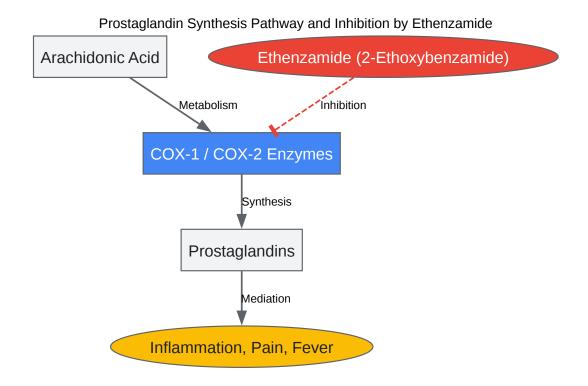
Biological and Pharmacological Context

While **4-Ethoxybenzamide** is primarily used in chemical synthesis and proteomics research, its structural isomer, 2-ethoxybenzamide (Ethenzamide), is a known analgesic and anti-inflammatory drug.[1][9]



Mechanism of Action of 2-Ethoxybenzamide (Ethenzamide)

Ethenzamide functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. By blocking their production, Ethenzamide exerts its therapeutic effects.[10]



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Caption: Inhibition of prostaglandin synthesis by 2-Ethoxybenzamide (Ethenzamide).

This guide provides foundational technical information for professionals working with **4- Ethoxybenzamide**, enabling its effective synthesis, purification, and analysis in a research and



development context.

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